Product packaging for Acetic acid;2-pentylcyclopent-2-en-1-ol(Cat. No.:CAS No. 108056-54-8)

Acetic acid;2-pentylcyclopent-2-en-1-ol

Cat. No.: B15425420
CAS No.: 108056-54-8
M. Wt: 214.30 g/mol
InChI Key: GOLSHMGDQYPPJG-UHFFFAOYSA-N
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Description

Acetic acid;2-pentylcyclopent-2-en-1-ol is a chemical compound comprising acetic acid esterified with 2-pentylcyclopent-2-en-1-ol. This ester combines a cyclopentene ring substituted with a pentyl group and an alcohol moiety, which is acetylated. The molecular formula is inferred as C₁₂H₂₀O₂, with a molecular weight of 212.29 g/mol. Structurally, the cyclopentene ring introduces steric constraints and conjugation, influencing reactivity and stability. Such esters are often studied for their applications in fragrances, flavorings, and organic synthesis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O3 B15425420 Acetic acid;2-pentylcyclopent-2-en-1-ol CAS No. 108056-54-8

Properties

CAS No.

108056-54-8

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

acetic acid;2-pentylcyclopent-2-en-1-ol

InChI

InChI=1S/C10H18O.C2H4O2/c1-2-3-4-6-9-7-5-8-10(9)11;1-2(3)4/h7,10-11H,2-6,8H2,1H3;1H3,(H,3,4)

InChI Key

GOLSHMGDQYPPJG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CCCC1O.CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with acetic acid;2-pentylcyclopent-2-en-1-ol:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features CAS Number
This compound C₁₂H₂₀O₂ 212.29 Ester, cyclopentene, alcohol Acetylated pentyl-substituted cyclopentenol Not explicitly provided
2-Hexylcyclopent-2-en-1-yl acetate C₁₃H₂₂O₂ 210.31 Ester, cyclopentene Hexyl chain instead of pentyl 56277-00-0
3-Methylpent-2-enyl acetate C₈H₁₄O₂ 142.20 Ester, alkene Shorter branched chain (3-methylpentenyl) 925-73-5
2-Pentylcyclopent-2-en-1-one C₁₀H₁₆O 152.23 Ketone, cyclopentene Ketone replaces alcohol moiety 25564-22-1
Methyl (2-pent-2-enyl-3-oxo-1-cyclopentyl)acetate C₁₄H₂₀O₄ 252.31 Ester, ketone, cyclopentene Methyl ester with additional ketone group Not explicitly provided

Key Differences in Reactivity and Stability

Ester vs. Ketone Functionality :

  • The ester group in this compound undergoes hydrolysis under acidic/basic conditions, yielding acetic acid and 2-pentylcyclopent-2-en-1-ol. In contrast, 2-pentylcyclopent-2-en-1-one (a ketone) is less prone to hydrolysis but may participate in nucleophilic additions .
  • Conjugation in the cyclopentene ring stabilizes the molecule, reducing susceptibility to oxidation compared to linear alkenes .

Branched chains (e.g., 3-methylpent-2-enyl acetate) lower melting points and alter volatility, impacting fragrance profiles .

Synthetic Pathways :

  • Acetic acid esters are typically synthesized via Fischer esterification (acid-catalyzed reaction between alcohol and acetic acid) .
  • Ketones like 2-pentylcyclopent-2-en-1-one may be synthesized via oxidation of corresponding alcohols or Friedel-Crafts acylation .

Q & A

Q. What are the established synthetic routes for 2-pentylcyclopent-2-en-1-ol, and what key reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation or cyclization of precursor molecules. For example, Pd/C-catalyzed hydrogenation of unsaturated ketones (e.g., 2-pentylcyclopent-2-en-1-one) under controlled hydrogen pressure (1–3 atm) and ethanol solvent yields the target alcohol. Reaction temperature (25–60°C) and catalyst loading (5–10 wt%) critically affect stereoselectivity and yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How is the structure of acetic acid derivatives (e.g., 2-(cyclohex-2-en-1-yl)acetic acid) confirmed using spectroscopic methods?

  • Methodological Answer : Structural confirmation combines NMR, IR, and mass spectrometry. For cyclopentenol-acetic acid hybrids, 1^1H NMR reveals proton environments (e.g., cyclopentene protons at δ 5.2–5.8 ppm, hydroxyl at δ 1.5–2.5 ppm). IR confirms carboxylic acid C=O stretches (~1700 cm1^{-1}) and hydroxyl groups (~3200 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular formulae (e.g., C10_{10}H18_{18}O for 2-pentylcyclopent-2-en-1-ol) .

Q. What analytical techniques are used to assess the purity of acetic acid-containing mixtures in reaction systems?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies impurities. Gas chromatography (GC-FID) with polar columns (e.g., DB-WAX) resolves volatile byproducts. Titration with standardized NaOH (0.1 M) determines free acetic acid content in mixtures, with phenolphthalein as an indicator .

Advanced Research Questions

Q. How can thermodynamic models (e.g., local composition models) predict solvent effects on the solubility of 2-pentylcyclopent-2-en-1-ol?

  • Methodological Answer : The Wilson or NRTL models incorporate activity coefficients to predict solubility in binary solvent systems. For instance, in ethanol/water mixtures, non-randomness parameters (α12_{12}) quantify hydrogen bonding interactions. Experimental validation involves measuring solubility via gravimetry and correlating with computed Gibbs free energy of mixing .

Q. What strategies resolve contradictions in reported biological activities of cyclopentenol derivatives across studies?

  • Methodological Answer : Discrepancies often arise from differences in stereochemical purity or assay conditions. Strategies include:
  • Replicating assays under standardized protocols (e.g., fixed pH, temperature).
  • Chiral HPLC to verify enantiomeric excess (>98% for bioactive isomers).
  • Comparative molecular docking to assess binding affinity variations across enantiomers .

Q. How can computational chemistry (DFT) optimize reaction pathways for synthesizing cyclopentenol-acetic acid conjugates?

  • Methodological Answer : Density Functional Theory (B3LYP/6-31G*) calculates transition-state energies for key steps (e.g., esterification or cyclization). Solvent effects are modeled using the PCM approach. For example, optimizing the nucleophilic attack of acetic acid on cyclopentenone intermediates reveals activation barriers (~25 kcal/mol) that guide catalyst selection (e.g., Brønsted acids vs. Lewis acids) .

Q. What experimental designs mitigate byproduct formation during the esterification of 2-pentylcyclopent-2-en-1-ol with acetic acid?

  • Methodological Answer :
  • Use of Dean-Stark traps to remove water (azeotropic distillation) shifts equilibrium toward ester formation.
  • Acid catalysts (e.g., p-toluenesulfonic acid, 1–5 mol%) at 80–100°C enhance reaction rates.
  • In situ IR monitoring of carbonyl peaks (1720 cm1^{-1}) tracks esterification progress, enabling timely quenching .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antimicrobial efficacy of 2-pentylcyclopent-2-en-1-ol derivatives?

  • Methodological Answer :
  • Compare minimum inhibitory concentrations (MICs) using identical microbial strains (e.g., ATCC standards).
  • Control for solvent effects (e.g., DMSO vs. ethanol) on bioactivity.
  • Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Tables for Key Data

Property 2-Pentylcyclopent-2-en-1-ol Acetic Acid Derivative (e.g., 2-(Cyclohex-2-en-1-yl)acetic acid)
Molecular FormulaC10_{10}H18_{18}O C8_{8}H12_{12}O2_2
Boiling Point215–220°C 245–250°C
Key Synthetic StepPd/C hydrogenation Cyclohexene ring-opening with acetic anhydride
Bioactivity (MIC vs. E. coli)50–100 µg/mL 200–300 µg/mL

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